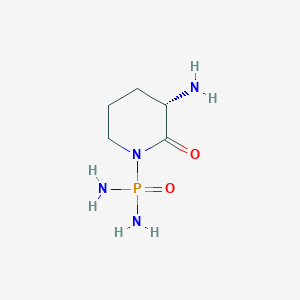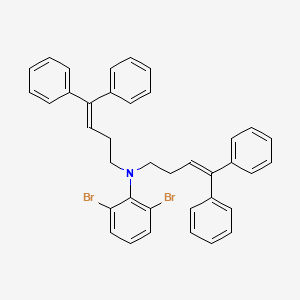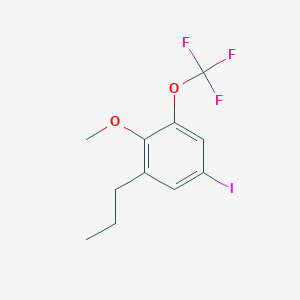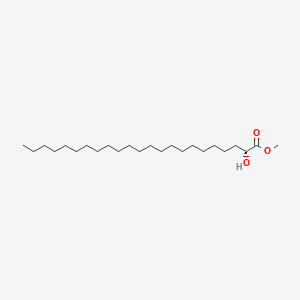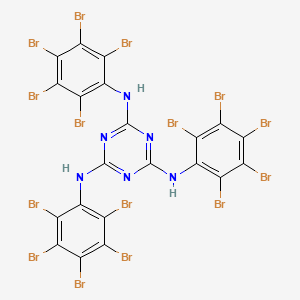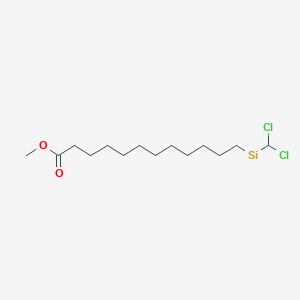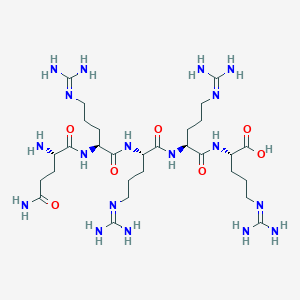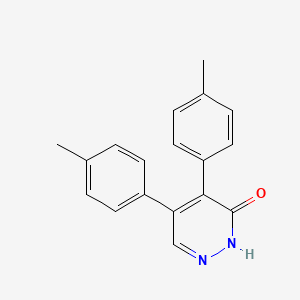
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features both indole and cyclohexadiene structures. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, methanesulfonic acid in methanol is often used as the acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitrated indole compounds.
Applications De Recherche Scientifique
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
2-Methylindole: Used in the synthesis of pharmaceuticals and agrochemicals.
3,3’-Diindolylmethane: Studied for its potential health benefits, including anticancer effects.
Uniqueness
3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combined indole and cyclohexadiene structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets .
Propriétés
Numéro CAS |
647862-39-3 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3,5-dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H15NO2/c1-9-8-14(19)15(10(2)17(9)20)16-11(3)18-13-7-5-4-6-12(13)16/h4-8,18H,1-3H3 |
Clé InChI |
UOCQPSCCXVQEEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(C1=O)C)C2=C(NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
